2-Hydroxy-4-(trifluoromethyl)pyridine
Overview
Description
2-Hydroxy-4-(trifluoromethyl)pyridine is a heterocyclic compound with the molecular formula C6H4F3NO. It is characterized by the presence of a hydroxyl group at the second position and a trifluoromethyl group at the fourth position on the pyridine ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
2-Hydroxy-4-(trifluoromethyl)pyridine is a heterocyclic compound that is used as a building block in various chemical reactions It’s known that pyridine derivatives have useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .
Mode of Action
It’s known that 2-pyridones, a class of compounds to which this compound belongs, are known to form dimers via hydrogen bonding . This property might influence its interaction with its targets.
Biochemical Pathways
Trifluoromethylpyridines, a group of compounds that include this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It’s known that trifluoromethylpyridines have been used in the protection of crops from pests . They have also found applications in the pharmaceutical and veterinary industries .
Action Environment
Safety data sheets suggest that it should be handled in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 4-iodopyridine using a trifluoromethylating agent . Another approach involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with a hydroxylating agent under controlled conditions .
Industrial Production Methods
Industrial production of 2-Hydroxy-4-(trifluoromethyl)pyridine often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, ketones, and aldehydes, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Hydroxy-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(trifluoromethyl)pyridine: Similar in structure but with the trifluoromethyl group at the fifth position.
4-(Trifluoromethyl)pyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness
2-Hydroxy-4-(trifluoromethyl)pyridine is unique due to the combined presence of the hydroxyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound in various applications, from pharmaceuticals to industrial catalysts .
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-10-5(11)3-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHLLNMSMFVTLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379402 | |
Record name | 2-Hydroxy-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50650-59-4 | |
Record name | 4-(Trifluoromethyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50650-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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